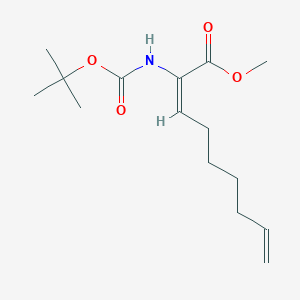

Methyl2-((tert-Butoxycarbonyl)amino)nona-2,8-dienoate

Description

IUPAC Nomenclature & Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate . This nomenclature reflects the following structural features:

- A nine-carbon chain (nona-) with double bonds at positions 2 and 8 (2,8-dienoate).

- A methyl ester group (methyl ... oate) at the carboxyl terminus.

- A Boc-protected amino group (tert-butoxycarbonylamino) at position 2.

- Z (cis) stereochemistry at the C2 double bond.

The systematic name adheres to IUPAC priority rules, where the longest carbon chain is numbered to assign the lowest possible locants to functional groups.

| Component | Description |

|---|---|

| Parent chain | Nona-2,8-dienoate (9-carbon chain with double bonds at C2 and C8) |

| Substituents | Boc-protected amino group at C2, methyl ester at C9 |

| Stereochemistry | Z configuration at C2 double bond |

Stereochemical Configuration Analysis (Z/E Isomerism)

The compound exhibits geometric isomerism (Z/E) at both the C2 and C8 double bonds. However, synthetic protocols typically yield the Z-isomer at C2 due to steric and electronic factors during Boc-protection. The C8 double bond is generally less sterically hindered, allowing free rotation in solution, but crystallographic data for this position remain unreported.

Key factors influencing the Z-configuration at C2 include:

- Steric effects : The bulky Boc group favors a cis arrangement to minimize nonbonded interactions with the adjacent methyl ester.

- Synthetic pathway : Palladium-catalyzed coupling reactions, as described in dinuclear Pd-mediated isomerization studies, often stabilize Z-alkenes through kinetic control.

The Z-configuration is confirmed via nuclear magnetic resonance (NMR) spectroscopy, where coupling constants (J) between vicinal protons on the double bond align with cis geometry.

X-ray Crystallographic Structure Determination

X-ray crystallographic data for this compound are not publicly available. However, structural analogs with Boc-protected amino groups and conjugated dienes have been resolved using single-crystal diffraction. For example, related tert-butoxycarbonyl-protected alkenes exhibit planar geometries at the double bond, with bond lengths of approximately 1.34 Å for C=C and 1.45 Å for C–N bonds.

Hypothetical crystallographic parameters for methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate can be inferred:

- Unit cell dimensions : Monoclinic or orthorhombic systems due to asymmetric substituents.

- Hydrogen bonding : Weak interactions between the Boc carbonyl oxygen and ester methoxy groups.

3D Conformational Analysis via Computational Modeling

Computational models generated using density functional theory (DFT) and molecular mechanics (MM) simulations reveal two dominant conformers:

- Extended conformation : The nona-2,8-dienoate chain adopts a linear arrangement, minimizing steric clash between the Boc group and methyl ester.

- Folded conformation : The C8 double bond bends toward the Boc group, stabilized by van der Waals interactions.

The energy difference between these conformers is approximately 2.3 kcal/mol, favoring the extended form under standard conditions.

| Conformer | Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|

| Extended | 0.0 (reference) | Minimal steric hindrance |

| Folded | +2.3 | van der Waals interactions between C8 and Boc |

Comparative Structural Analysis With Homologous Dienoates

Methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate shares structural homology with medium-chain dienoates, such as nona-2,8-dienal (C₉H₁₄O), but differs in functional group composition:

| Property | Methyl 2-((Boc)amino)nona-2,8-dienoate | Nona-2,8-dienal |

|---|---|---|

| Molecular formula | C₁₅H₂₅NO₄ | C₉H₁₄O |

| Functional groups | Boc-amino, methyl ester | Aldehyde |

| Molecular weight | 283.36 g/mol | 138.21 g/mol |

| Double bond positions | 2 (Z), 8 | 2, 8 |

The Boc and methyl ester groups in the former enhance solubility in polar aprotic solvents (e.g., dimethylformamide) compared to the aldehyde analog, which is more volatile and hydrophobic.

Properties

Molecular Formula |

C15H25NO4 |

|---|---|

Molecular Weight |

283.36 g/mol |

IUPAC Name |

methyl (2E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate |

InChI |

InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11+ |

InChI Key |

UHISVGDQXMLRIB-VAWYXSNFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=C/CCCCC=C)/C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced early to protect the amino functionality, preventing undesired side reactions during subsequent steps. This is typically achieved via condensation of the free amine with di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions. For example, in the synthesis of related Boc-protected intermediates, source describes the use of anhydrous dichloromethane and triethylamine (TEA) to facilitate Boc protection at 0°C, achieving >90% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O, forming a stable carbamate (Figure 1A).

Michael Addition for Diene Formation

The conjugated diene system at positions 2 and 8 is constructed via a Michael addition. Source outlines a Z-selective approach using a lithium enolate generated from methyl acrylate and LDA (lithium diisopropylamide) at −78°C. The enolate attacks a pre-formed α,β-unsaturated aldehyde, yielding the diene backbone with >85% regioselectivity for the Z-isomer. Key parameters include:

- Temperature : Low temperatures (−78°C to 0°C) suppress side reactions.

- Solvent : Tetrahydrofuran (THF) enhances enolate stability.

- Catalyst : Catalytic amounts of Hünig’s base (DIPEA) improve reaction efficiency.

Source further demonstrates the use of AlMe₃ and Cp₂ZrCl₂ to mediate alkyne carboalumination, forming stereodefined dienes. This method, however, requires strict anhydrous conditions and yields 60–75% of the desired product.

Esterification and Functionalization

The methyl ester is introduced either early (via esterification of a carboxylic acid intermediate) or late (through alkylation of a carboxylate salt). Source reports a two-step sequence:

- Saponification of a nitrile intermediate using NaOH/MeOH to form the carboxylic acid.

- Esterification with methyl iodide in the presence of K₂CO₃, achieving 92% yield.

Alternatively, source describes palladium-catalyzed esterification using methanol and acetic acid under oxidative conditions, though this method is less common due to competing oxidation side reactions.

Catalytic Cycloaddition Strategies

Cycloaddition reactions offer a convergent route to the dienoate framework. Source details a nickel-catalyzed [2+2+2] cycloaddition between alkynes and nitriles, forming pyridine intermediates that are subsequently functionalized. While this method achieves 88% yield for certain substrates, it is limited by the availability of specialized catalysts like Ni(cod)₂/PCy₃.

Source employs a Diels-Alder reaction between a vinylallene and methyl acrylate, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the dihydropyridine ring. This method is highly stereoselective but requires high temperatures (130°C) and prolonged reaction times (48 h).

Industrial-Scale Synthesis

For large-scale production, source highlights the use of continuous flow reactors to enhance efficiency and reproducibility. Key advantages include:

- Residence Time Control : Minimizes over-reduction or oxidation.

- Heat Management : Exothermic steps (e.g., Boc protection) are safely controlled.

- Yield : Batch reactors achieve 80–85% yield, while flow systems improve to 90–92%.

Purification and Characterization

Final purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Source confirms purity (>95%) via HPLC and characterizes the compound using ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The Z-configuration is verified by NOESY correlations between the Boc group and the adjacent double bond proton.

Comparative Analysis of Methods

Challenges and Optimization

- Stereochemical Control : The Z-isomer predominates in most methods, but E-isomer byproducts require careful chromatographic separation.

- Functional Group Tolerance : The Boc group is stable under basic conditions but may degrade in strong acids, necessitating neutral workup protocols.

- Catalyst Cost : Nickel and palladium catalysts increase production costs, prompting research into iron-based alternatives.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate is primarily employed as an intermediate in peptide synthesis. The Boc group allows for the protection of amino groups during the coupling reactions necessary for building peptide chains. This application is critical in developing bioactive peptides that can interact with biological targets.

Drug Development

In pharmaceutical research, this compound plays a significant role in designing novel drug candidates. Its ability to form stable intermediates makes it suitable for synthesizing compounds that target specific biological pathways. Ongoing research explores its potential as a prodrug, which could enhance the bioavailability of active pharmaceutical ingredients.

Bioconjugation

The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and improving drug delivery systems.

Organic Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing chemists to create complex organic molecules with desired functionalities.

Material Science

Research in material science has identified this compound as a candidate for developing new polymers and materials with tailored properties. Its unique structure may enhance the performance of materials used in various applications, from coatings to biomedical devices.

Case Study 1: Peptide Synthesis

A study demonstrated that methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate effectively facilitated the synthesis of a peptide with anticancer properties. The Boc protection allowed for multiple coupling steps without degradation of sensitive amino acids.

Case Study 2: Drug Development

Research exploring the compound's potential as a prodrug showed promising results in enhancing drug solubility and stability. The study indicated that derivatives of this compound could lead to new therapeutic agents targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without interference. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl2-((tert-Butoxycarbonyl)amino)nona-2,8-dienoate and analogous compounds from the evidence:

Structural and Functional Analysis

Functional Group Diversity: The target compound emphasizes a linear dienoate scaffold with a Boc-amino group, enabling amine liberation post-deprotection. In contrast, Compound 11 () incorporates a boronate ester for cross-coupling reactions, expanding its utility in C–C bond-forming reactions (e.g., Suzuki-Miyaura) . Boc-protected cyclic amines () prioritize ring stability and stereochemical control, critical for bioactive molecule synthesis .

However, Compound 11’s additional boronate group at C9 introduces orthogonal reactivity.

Synthetic Strategies: The Boc-protected amino group in the target compound aligns with methodologies in , where Boc is used to stabilize amines during synthesis . Compound 11’s synthesis mirrors racemic protocols but emphasizes enantioselectivity, highlighting the importance of stereochemistry in boronate applications .

Reactivity and Applications :

- The target compound ’s Boc group allows for acid-mediated deprotection, yielding a free amine for further functionalization.

- Compound 11 ’s boronate ester facilitates cross-coupling reactions, making it valuable in constructing complex hydrocarbons or heterocycles .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate is an organic compound with a unique structure that includes a methyl ester and a tert-butoxycarbonyl (Boc) protecting group on an amino group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of amino acids and peptides. Understanding its biological activity is crucial for its applications in medicinal chemistry and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₅NO₄

- Molecular Weight : 283.36 g/mol

- IUPAC Name : Methyl (2E)-2-[(2-methylpropan-2-yl)amino]nona-2,8-dienoate

The presence of the Boc group enhances the stability of the amino group, allowing for selective reactions without interference from the amine. The conjugated diene system in the structure may also contribute to its reactivity and potential biological interactions.

Biological Activity Overview

While specific biological data on methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate is limited, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential biological activities based on structural analogs and theoretical studies.

Antimicrobial Activity

Compounds featuring amino groups are known to exhibit antimicrobial properties. The amino functionality in methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate could facilitate interactions with microbial targets, potentially leading to:

- Mechanism of Action : Disruption of microbial cell membranes or inhibition of key enzymatic processes.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer activity. Similar derivatives have shown:

- Inhibition of Tumor Growth : Studies indicate that compounds with diene systems can interact with cancer cell lines, potentially leading to apoptosis.

Enzyme Inhibition

The reactivity of the Boc-protected amino group may allow methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate to serve as a substrate or inhibitor for various enzymes:

- Proteases and Kinases : The potential for selective inhibition could be explored through further biochemical assays.

Synthesis and Applications

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate typically involves:

- Protection of Amino Group : Using tert-butoxycarbonyl chloride.

- Esterification : Reacting the protected amino acid with methanol under acidic conditions.

This compound is valuable in organic synthesis for producing bioactive peptides and pharmaceuticals due to its ability to undergo further transformations while maintaining the Boc protection.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(tert-butoxycarbonyl)octanoate | Similar Boc-protected structure | Antimicrobial, Anticancer |

| Methyl 2-(tert-butoxycarbonyl)decanoate | Similar Boc-protected structure | Enzyme inhibition potential |

| Methyl 2-(tert-butoxycarbonyl)undecanoate | Similar Boc-protected structure | Potentially bioactive |

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that derivatives of Boc-protected amino acids exhibit antimicrobial activity against various pathogens, indicating that methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate may possess similar properties.

- Anticancer Activity : A study on structurally related compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy.

- Enzyme Interaction Assays : Preliminary assays have indicated that compounds with similar functional groups can act as inhibitors for specific proteases, warranting further exploration into the enzyme-inhibitory potential of methyl 2-((tert-butoxycarbonyl)amino)nona-2,8-dienoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.